6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids and have significant biological and pharmacological importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate, urea, and a chlorinating agent under acidic conditions. The reaction is carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in its neuroprotective and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
6-amino-5-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has a similar structure but with an amino group instead of a chloro group.
6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has a methyl group instead of an ethyl group.
Uniqueness
6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
50721-55-6 |
---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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